molecular formula C25H26N4O2 B11622405 4-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide

4-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11622405
M. Wt: 414.5 g/mol
InChI Key: AZPBDXLUHSJTAT-UHFFFAOYSA-N
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Description

4-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and automated systems to ensure consistency and purity. The process often includes rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzamides and benzotriazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

4-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide is widely used in scientific research, including:

Mechanism of Action

The mechanism by which 4-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate various biochemical pathways, leading to the desired effects. The compound’s unique structure allows it to interact with multiple targets, making it versatile in its applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide
  • 4-butoxy-N-(2-ethoxyphenyl)benzamide

Uniqueness

4-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide stands out due to its specific substitution pattern, which provides unique reactivity and stability compared to similar compounds. This makes it particularly valuable in specialized research and industrial applications .

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

4-butoxy-N-[2-(4-ethylphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C25H26N4O2/c1-3-5-16-31-22-13-8-19(9-14-22)25(30)26-20-10-15-23-24(17-20)28-29(27-23)21-11-6-18(4-2)7-12-21/h6-15,17H,3-5,16H2,1-2H3,(H,26,30)

InChI Key

AZPBDXLUHSJTAT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)CC

Origin of Product

United States

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